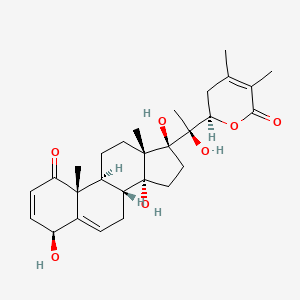
Physapruin A
描述
Physapruin A is a withanolide compound derived from the plant Physalis peruviana. Withanolides are a group of naturally occurring steroids that exhibit a wide range of biological activities. This compound has gained attention for its potent anticancer properties, particularly its ability to selectively generate reactive oxygen species and induce cancer cell death .
准备方法
Synthetic Routes and Reaction Conditions
Physapruin A is typically isolated from the plant Physalis peruviana. The extraction process involves several steps, including solvent extraction, chromatography, and purification. The plant material is first dried and ground, then extracted using solvents such as methanol or ethanol. The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Physapruin A undergoes several types of chemical reactions, including:
Oxidation: This compound can generate reactive oxygen species, which play a crucial role in its anticancer activity.
Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. Conditions typically involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound.
科学研究应用
Physapruin A has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a lead compound for drug development.
Medicine: This compound shows promise as an anticancer agent, with studies demonstrating its ability to induce cell death in breast and oral cancer cells
Industry: While industrial applications are currently limited, ongoing research may lead to the development of new therapeutic agents and other products.
作用机制
Physapruin A exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in cancer cells. This oxidative stress triggers several cellular pathways, including:
相似化合物的比较
Physapruin A is part of the withanolide family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:
Withaferin A: Another withanolide with potent anticancer properties.
Physalin B: A compound isolated from the same plant, Physalis peruviana, with similar anticancer effects.
Withanolide D: Known for its anti-inflammatory and anticancer activities.
This compound is unique in its selective generation of reactive oxygen species and its ability to induce both autophagy and apoptosis in cancer cells. This dual mechanism of action sets it apart from other withanolides and highlights its potential as a therapeutic agent .
属性
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSBASYULCSAT-INQWNKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



